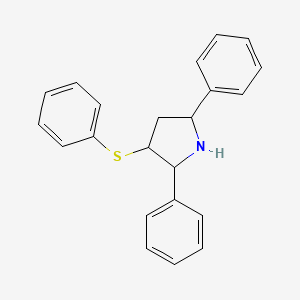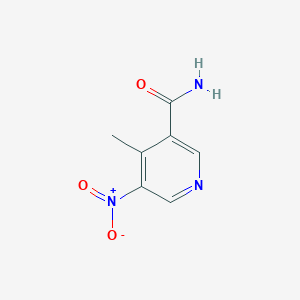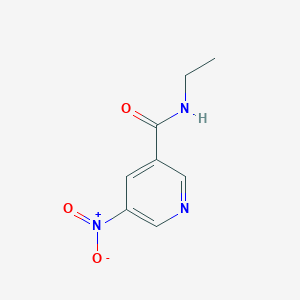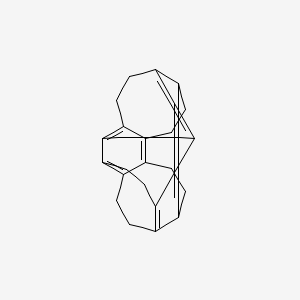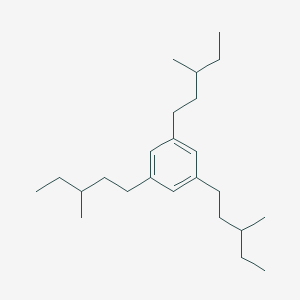
1,3,5-Tris(3-methylpentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(3-methylpentyl)benzene is an organic compound with the molecular formula C24H42 It is a derivative of benzene, where three hydrogen atoms on the benzene ring are replaced by 3-methylpentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-methylpentyl)benzene can be synthesized through a Grignard reaction. The general procedure involves the reaction of 1,3,5-trichlorobenzene with an alkyl Grignard reagent, such as 3-methylpentylmagnesium bromide. The reaction is typically carried out in anhydrous diethyl ether as the solvent, under reflux conditions. After the reaction is complete, the mixture is quenched with water, and the organic layer is separated, dried, and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(3-methylpentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1,3,5-Tris(3-methylpentyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(3-methylpentyl)benzene is primarily based on its hydrophobic interactions. The 3-methylpentyl groups provide a hydrophobic environment, which can interact with lipid membranes and other hydrophobic molecules. This property makes it useful in applications such as drug delivery, where it can help in the encapsulation and transport of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triisopropylbenzene: Similar in structure but with isopropyl groups instead of 3-methylpentyl groups.
1,3,5-Tributylbenzene: Contains butyl groups instead of 3-methylpentyl groups.
1,3,5-Tris(3,3-dimethylbutyl)benzene: Features 3,3-dimethylbutyl groups.
Uniqueness
1,3,5-Tris(3-methylpentyl)benzene is unique due to the specific length and branching of its alkyl groups. This structural feature provides distinct hydrophobic properties and steric effects, making it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61064-04-8 |
|---|---|
Formule moléculaire |
C24H42 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
1,3,5-tris(3-methylpentyl)benzene |
InChI |
InChI=1S/C24H42/c1-7-19(4)10-13-22-16-23(14-11-20(5)8-2)18-24(17-22)15-12-21(6)9-3/h16-21H,7-15H2,1-6H3 |
Clé InChI |
UEBGXRVBDLFIPD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC1=CC(=CC(=C1)CCC(C)CC)CCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)
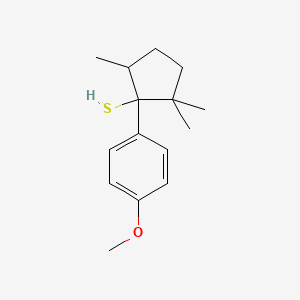

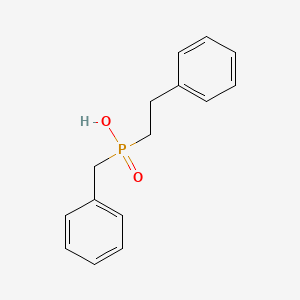
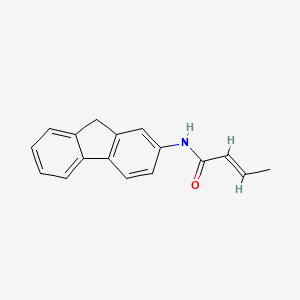
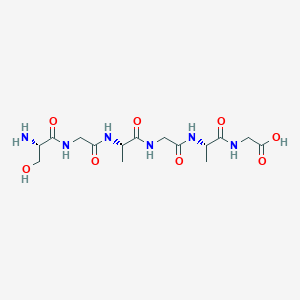
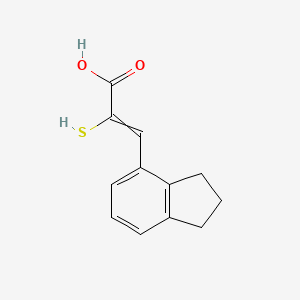
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
